molecular formula C6H3BrClN3 B2444492 8-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1030626-87-9

8-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B2444492
CAS No.: 1030626-87-9
M. Wt: 232.47
InChI Key: PJLKMIJOOGMSKL-UHFFFAOYSA-N
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Description

“8-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridine” is a compound that belongs to the class of triazolopyridines . Triazolopyridines are a type of heterocyclic compounds that contain a triazole ring fused with a pyridine ring .


Synthesis Analysis

The synthesis of triazolopyridines can be achieved through various methods. One such method involves the use of N-arylamidines, which are efficiently promoted by chloramine-T through direct metal-free oxidative N-N bond formation . Another method involves a process related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine .

Scientific Research Applications

  • Synthesis and Structural Analysis

    • Tang, Wang, Li, and Wang (2014) detailed the synthesis of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, achieved through bromine-mediated oxidative cyclization. They noted the stability of these compounds and their utility as synthetic intermediates, enabling further diversification through methods like palladium-catalyzed Kumada cross-couplings and Buchwald–Hartwig amination (Tang, Wang, Li, & Wang, 2014).
  • Herbicidal Applications

    • Moran (2003) explored substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, including 8-chloro-5-methoxy[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide derivatives. These compounds showed excellent herbicidal activity on a broad spectrum of vegetation at low application rates (Moran, 2003).
  • Antifungal and Synthetic Studies

    • A study by Guan, Zhang, Sun, Chang, and Sui (2012) synthesized new 5-alkoxy-[1,2,4]triazolo[4,3-a]pyridine derivatives and evaluated their anticonvulsant activity and neurotoxicity. They found compounds with significant median effective doses and protective index values, providing insights into potential anticonvulsant applications (Guan, Zhang, Sun, Chang, & Sui, 2012).
    • Wang, Zhai, Sun, Yang, Liu, Tan, and Weng (2018) investigated the crystal structure of a novel 1,2,4-triazolo[4,3-a]pyridine compound with antifungal activity. This study contributes to understanding the structural basis of its biological activity (Wang et al., 2018).
  • Pharmaceutical Applications

    • Xu, Wang, Zhu, Shao, Yu, Xue, Wu, and Shi (2017) synthesized a series of novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety, finding that some derivatives displayed promising antifungal and insecticidal activities. This indicates potential pharmaceutical applications (Xu et al., 2017).
  • Antioxidant Properties

    • A preclinical study by Smolsky, Мakei, Yanchenko, and Роletai (2022) explored the antioxidant properties of [1,2,4]triazolo[1,5-a]pyridine derivatives. The study highlighted compounds with high antioxidant activity and low toxicity, suggesting potential as antioxidant agents (Smolsky, Мakei, Yanchenko, & Роletai, 2022).

Properties

IUPAC Name

8-bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-4-1-2-5(8)11-6(4)9-3-10-11/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLKMIJOOGMSKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC=NN2C(=C1)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1030626-87-9
Record name 8-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

N-(3-Bromo-6-chloro-pyridin-2-yl)-N′-hydroxyformamidine (1.62 g, 6.47 mmol) is treated for one hour and 45 minutes with polyphosphoric acid (20 g) at 80° C. After cooling to room temperature, water (200 mL) is added to the reaction mixture. The resulting solution is brought to pH 8 by careful addition of solid NaHCO3 in small portions. The clear solution is extracted three times with dichloromethane. The organic phase is dried over MgSO4, filtered and evaporated. The solid residue (1.44 g) is purified by flash chromatography (silica gel, 4:4:0.7 petroleum ether: dichloromethane: ethyl acetate) to give the title compound (0.75 g) as a solid.
Name
N-(3-Bromo-6-chloro-pyridin-2-yl)-N′-hydroxyformamidine
Quantity
1.62 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

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